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molecular formula C10H14ClN3 B1365385 6-chloro-N-cyclohexylpyrazin-2-amine CAS No. 642459-26-5

6-chloro-N-cyclohexylpyrazin-2-amine

Cat. No. B1365385
M. Wt: 211.69 g/mol
InChI Key: OSOXULWILQPIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415358B2

Procedure details

Was prepared according to Example 1 from 2,6-dichloropyrazine and cyclohexylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[CH:9]1([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[Cl:8][C:4]1[N:3]=[C:2]([NH:15][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:7]=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
Smiles
ClC1=CN=CC(=N1)NC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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